molecular formula C18H19ClN4O2 B5069363 2-[{5-[3-(4-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(ethyl)amino]ethanol

2-[{5-[3-(4-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(ethyl)amino]ethanol

Cat. No.: B5069363
M. Wt: 358.8 g/mol
InChI Key: MEDXLNYUJZLNNB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyridine ring, and an ethanol group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.


Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps, including the formation of the oxadiazole ring, the attachment of the pyridine ring, and the addition of the ethanol group . The synthesis could potentially involve reactions such as nucleophilic aromatic substitution and electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups . The oxadiazole and pyridine rings are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . The ethanol group would add polarity to the molecule.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The aromatic rings could participate in electrophilic aromatic substitution reactions , while the ethanol group could undergo reactions typical of alcohols.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . The presence of the ethanol group suggests that it might have some solubility in polar solvents, while the aromatic rings could contribute to its stability .

Properties

IUPAC Name

2-[[5-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c1-2-23(9-10-24)17-8-5-14(12-20-17)18-21-16(22-25-18)11-13-3-6-15(19)7-4-13/h3-8,12,24H,2,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDXLNYUJZLNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC=C(C=C1)C2=NC(=NO2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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